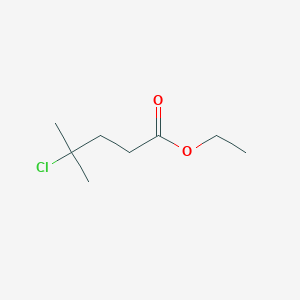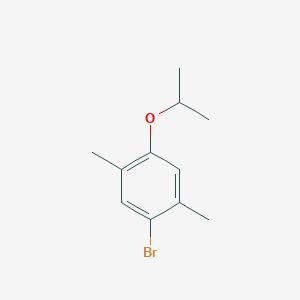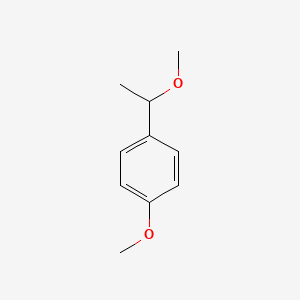
1-Methoxy-4-(1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of anisole, where the methoxy group is substituted at the para position with an isopropyl group
Preparation Methods
The synthesis of 1-Methoxy-4-(1-methoxyethyl)benzene typically involves the alkylation of anisole. One common method is the Friedel-Crafts alkylation, where anisole reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under controlled conditions to ensure the selective formation of the para-substituted product.
Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methoxy-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(1-methoxyethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring, making it more reactive towards electrophiles . The isopropyl group further influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
1-Methoxy-4-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:
Anisole (Methoxybenzene): Lacks the isopropyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
p-Cresol (4-Methylphenol): Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
p-Methoxytoluene (4-Methylanisole): Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties
Properties
CAS No. |
77525-91-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-4-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
OWNNDOZSFNEMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


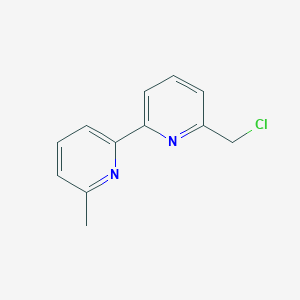
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)


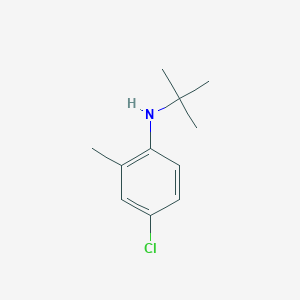
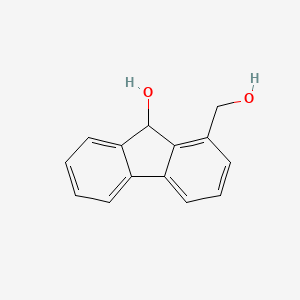
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

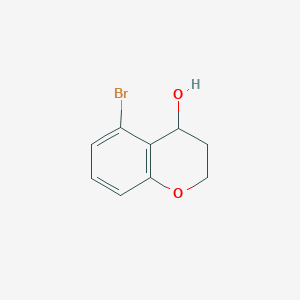
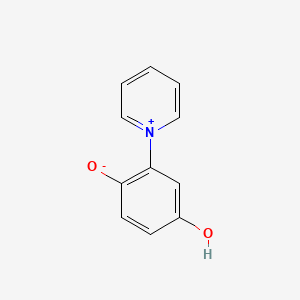
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
